molecular formula C19H19FN2O4 B11150349 N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine

N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine

Cat. No.: B11150349
M. Wt: 358.4 g/mol
InChI Key: HLORRYKAQDAZHE-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorobiphenyl-4-yl)propanoyl]glycylglycine is a synthetic peptide derivative characterized by a glycylglycine backbone conjugated to a 2-fluorobiphenyl-propanoyl moiety. The glycylglycine segment (Gly-Gly) provides hydrogen-bonding capacity and structural flexibility, while the fluorinated biphenyl group likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H19FN2O4/c1-12(19(26)22-10-17(23)21-11-18(24)25)14-7-8-15(16(20)9-14)13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

HLORRYKAQDAZHE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The initial step involves the synthesis of 2-fluorobiphenyl-4-ylpropanoic acid. This can be achieved through a Friedel-Crafts acylation reaction where 2-fluorobiphenyl is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Glycine: The 2-fluorobiphenyl-4-ylpropanoic acid is then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and reacted with glycine to form the N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine intermediate.

    Addition of Glycylglycine: Finally, the N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycine is coupled with another glycine molecule using a similar coupling reagent to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The biphenyl moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: The carbonyl groups in the propanoyl chain can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the biphenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted biphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Biological Studies: The compound can be used to study the effects of fluorinated biphenyl derivatives on biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]glycylglycine would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom may enhance binding affinity by participating in unique interactions with the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Glycylglycine Derivatives with Aromatic Substituents

Key Compounds:

However, the bulky substituent reduces solubility compared to the fluorobiphenyl analog .

N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Molecular Formula: C₁₈H₂₀N₂O₇ Molecular Weight: 376.365 g/mol Substituent: Simpler coumarin group (4-ethyl-2-oxo-2H-chromen-7-yl) Properties: Reduced molecular weight compared to the butyl-methyl coumarin derivative, suggesting improved solubility but lower lipophilicity. The absence of fluorine limits metabolic stability .

Comparison Table:
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Advantages
Target Compound (Fluorobiphenyl) Not Provided ~350–400 (estimated) 2-Fluorobiphenyl Enhanced metabolic stability, π-π interactions
Coumarin Butyl-Methyl Derivative C₂₁H₂₆N₂O₇ 418.446 4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl UV detectability, structural rigidity
Coumarin Ethyl Derivative C₁₈H₂₀N₂O₇ 376.365 4-Ethyl-2-oxo-2H-chromen-7-yl Moderate solubility, simpler synthesis

Fluorinated Aromatic Derivatives

Key Compounds:

N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanine Methyl Ester

  • Structure : Fluorobenzoyl-tyrosyl-phenylalanine
  • Properties : Fluorine at the para position increases electronegativity, enhancing binding to aromatic receptor pockets. This compound’s activity suggests that fluorination improves target affinity and resistance to oxidative metabolism .

Phenylpropionylglycine Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol (calculated) Substituent: Phenylpropionyl group Properties: Simpler structure with lower molecular weight but lacks the fluorinated biphenyl’s steric and electronic effects, resulting in reduced bioavailability .

Functional Insights:
  • Fluorine’s Role: The 2-fluorobiphenyl group in the target compound likely confers higher membrane permeability and enzymatic stability than non-fluorinated analogs (e.g., phenylpropionylglycine) due to fluorine’s electronegativity and small atomic radius .
  • Biphenyl vs. Coumarin : The biphenyl system offers planar geometry for receptor binding, whereas coumarin derivatives (e.g., ) may prioritize photophysical properties over pharmacological activity .

Research Implications

  • Drug Design : The fluorobiphenyl-glycylglycine hybrid could serve as a lead compound for targeting enzymes or receptors requiring aromatic stacking (e.g., kinase inhibitors).
  • Limitations : The absence of direct pharmacokinetic data for the target compound necessitates further studies to validate its advantages over coumarin-based analogs .

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